6-Methoxybenzo[b]thiophene-2,3-dione chemical structure and properties
6-Methoxybenzo[b]thiophene-2,3-dione chemical structure and properties
An In-Depth Technical Guide to 6-Methoxybenzo[b]thiophene-2,3-dione: A Privileged Scaffold in Medicinal Chemistry
Abstract
6-Methoxybenzo[b]thiophene-2,3-dione, also known as 6-methoxythioisatin, is a heterocyclic compound built upon the benzo[b]thiophene core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] The unique electronic and structural features of the benzo[b]thiophene ring system, combined with the reactive α-dicarbonyl moiety and the strategically placed methoxy group, make 6-methoxybenzo[b]thiophene-2,3-dione a highly valuable intermediate for the synthesis of novel therapeutic agents. Its derivatives have shown significant potential, particularly in the development of anticancer agents that target tubulin polymerization.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its critical role as a molecular scaffold in contemporary drug discovery and development.
Chemical Structure and Physicochemical Properties
Nomenclature and Structural Formula
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IUPAC Name: 6-Methoxy-1-benzothiophene-2,3-dione
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Common Synonyms: 6-Methoxythioisatin, 6-Methoxybenzo[b]thiophene-2,3-dione
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Parent Compound CAS Number: 493-57-2 (Benzo[b]thiophene-2,3-dione)[4]
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Molecular Formula: C₉H₆O₃S
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Molecular Weight: 194.21 g/mol
The structure consists of a benzene ring fused to a thiophene ring, forming the benzothiophene core. A methoxy group (-OCH₃) is substituted at the 6-position of the benzene ring, and ketone groups are present at the 2- and 3-positions of the thiophene ring, creating an α-dicarbonyl system.
Figure 1: Chemical Structure of 6-Methoxybenzo[b]thiophene-2,3-dione
Physicochemical Data
Specific experimental data for 6-methoxybenzo[b]thiophene-2,3-dione is not extensively published. The following table includes data for the parent compound, Benzo[b]thiophene-2,3-dione (Thioisatin), to provide a reasonable estimate of its properties.
| Property | Value (for Parent Compound: Thioisatin) | Reference |
| Physical Form | Crystals | |
| Melting Point | 119-121 °C | [5] |
| Boiling Point | 247 °C at 760 mmHg | [5] |
| Density | 1.479 g/cm³ | [5] |
Spectroscopic Profile
While a dedicated spectrum for the title compound is not available, its spectroscopic characteristics can be predicted based on its structure and data from related precursors like 6-methoxybenzo[b]thiophene.[6]
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¹H NMR: The spectrum is expected to show signals corresponding to the three aromatic protons on the benzene ring. The methoxy group will appear as a sharp singlet around δ 3.8-3.9 ppm. The aromatic protons will likely appear as doublets and a doublet of doublets in the δ 7.0-7.8 ppm region.
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¹³C NMR: The spectrum will be characterized by signals for two carbonyl carbons (C2 and C3) in the δ 180-200 ppm range. Signals for the aromatic carbons and the methoxy carbon (around δ 55-56 ppm) will also be present.
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Infrared (IR) Spectroscopy: The most prominent feature will be strong absorption bands in the region of 1680-1750 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl groups.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 194. Key fragmentation patterns would likely involve the loss of CO and CHO groups.
Synthesis and Purification
The synthesis of 6-methoxybenzo[b]thiophene-2,3-dione typically proceeds from its precursor, 6-methoxybenzo[b]thiophene. The key transformation is the oxidation of the 2- and 3-positions of the thiophene ring.
Synthetic Rationale
The preparation of the 6-methoxybenzo[b]thiophene precursor is often achieved through the acid-catalyzed cyclization of a substituted thiophenol derivative.[6][7] Once the core is formed, the subsequent oxidation to the dione is the critical step. This can be challenging and may require specific reagents to avoid over-oxidation or ring opening. The protocol outlined below is a representative method based on established chemical transformations for similar heterocyclic systems.
Experimental Protocol: Synthesis of 6-Methoxybenzo[b]thiophene-2,3-dione
Step 1: Synthesis of 6-Methoxybenzo[b]thiophene
This step is based on a documented procedure.[7]
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Preparation: Prepare a solution of 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene (1 eq.) in a suitable solvent like hexane.
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Cyclization: Add the solution dropwise to a solution of a strong acid catalyst, such as methanesulfonic acid (0.5 eq.), in hexane containing Celite.
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Reaction: Heat the mixture at reflux for 1-2 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
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Quenching: After cooling to room temperature, quench the reaction by adding triethylamine (1 eq.).
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Workup: Filter the crude mixture and concentrate the filtrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure 6-methoxybenzo[b]thiophene.
Step 2: Oxidation to 6-Methoxybenzo[b]thiophene-2,3-dione
This step is a generalized protocol for the oxidation of the α- and β-positions of a thiophene ring fused to a benzene ring.
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Dissolution: Dissolve the 6-methoxybenzo[b]thiophene (1 eq.) from Step 1 in a mixture of acetic acid and water.
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Oxidant Addition: Slowly add an oxidizing agent, such as N-bromosuccinimide (NBS) or a chromium-based oxidant (e.g., CrO₃), in portions at a controlled temperature (e.g., 0-10 °C). The reaction requires careful control to prevent unwanted side reactions.
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Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
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Workup: Pour the reaction mixture into ice water to precipitate the crude product.
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Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude solid from a suitable solvent like ethanol or ethyl acetate to obtain the purified 6-methoxybenzo[b]thiophene-2,3-dione.
Synthesis Workflow Diagram
The following diagram illustrates the two-stage synthesis process.
Caption: Synthesis of 6-Methoxybenzo[b]thiophene-2,3-dione.
Reactivity and Applications in Drug Development
Chemical Reactivity
The chemical reactivity of 6-methoxybenzo[b]thiophene-2,3-dione is dominated by the α-dicarbonyl (ketone) groups. The C3-carbonyl is particularly electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of isatin and is widely exploited in synthetic chemistry. It readily undergoes condensation reactions with a variety of nucleophiles, including amines and active methylene compounds, at the C3 position. This provides a powerful and versatile method for introducing molecular diversity and building complex molecular architectures.
A Privileged Scaffold in Medicinal Chemistry
The benzo[b]thiophene core is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11]
The 6-methoxy derivative is of particular interest. In several classes of compounds, a methoxy group at this position has been shown to be critical for maximizing biological activity. This is exemplified in a series of tubulin polymerization inhibitors where the 6-methoxy group is thought to mimic the 4-methoxy group on the B-ring of the natural product Combretastatin A-4, a potent anticancer agent.[3] This bioisosteric relationship highlights the importance of this specific substitution pattern for potent biological interactions.
Application in the Design of Tubulin Inhibitors
A significant application of the 6-methoxybenzo[b]thiophene scaffold is in the development of novel anticancer agents that target the microtubule network. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death).
Researchers have synthesized series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives with a methoxy group at various positions on the benzothiophene ring.[3] In these studies, compounds with the methoxy group at the C-4, C-6, or C-7 position consistently demonstrated the highest antiproliferative activity against cancer cell lines.[3] These compounds were found to inhibit tubulin polymerization, arrest cells in the G2-M phase of the cell cycle, and induce apoptosis, validating the scaffold's potential in oncology.[3]
Scaffold Diversification for Chemical Libraries
6-Methoxybenzo[b]thiophene-2,3-dione serves as an excellent starting point for generating libraries of diverse compounds for high-throughput screening. The reactive C3-carbonyl allows for the attachment of various chemical moieties (R-groups), enabling a systematic exploration of the structure-activity relationship (SAR).
Caption: Scaffold diversification for drug discovery.
Conclusion
6-Methoxybenzo[b]thiophene-2,3-dione is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its structure combines the pharmacologically validated benzo[b]thiophene core with a reactive dione functionality and a strategically important methoxy substituent. This combination makes it a versatile and powerful building block for synthesizing novel compounds with therapeutic potential, particularly in the realm of cancer chemotherapy. The continued exploration of derivatives based on this privileged scaffold is a promising avenue for the discovery of next-generation medicines.
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